

An In-depth Technical Guide to the Physical Properties of 3-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylcyclohexanecarboxylic acid

Cat. No.: B084040

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **3-methylcyclohexanecarboxylic acid**, a molecule of interest in various chemical and pharmaceutical research areas. This document focuses on presenting quantitative data for its cis and trans isomers, detailing relevant experimental protocols, and offering a logical workflow for isomer separation and characterization.

Core Physical Properties

3-Methylcyclohexanecarboxylic acid ($C_8H_{14}O_2$) is a substituted cycloalkane carboxylic acid with a molecular weight of 142.20 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The presence of two stereoisomers, cis and trans, arising from the relative orientation of the methyl and carboxylic acid groups on the cyclohexane ring, leads to distinct physical properties.

Data Presentation

The following table summarizes the available quantitative data for the physical properties of the cis and trans isomers of **3-methylcyclohexanecarboxylic acid**. Data for the mixed isomers is also included for reference.

Property	cis-3-Methylcyclohexane carboxylic Acid	trans-3-Methylcyclohexane carboxylic Acid	Mixture of Isomers
Molecular Weight	142.20 g/mol [4][5]	142.20 g/mol [3]	142.20 g/mol [2]
Melting Point	Data not available	Data not available	-64 °C[6]
Boiling Point	Data not available	Data not available	235.9 °C at 760 mmHg
Density	Data not available	Data not available	0.989 g/mL at 25 °C
pKa	Estimated ~4.9[7][8]	Estimated ~4.9[7][8]	Estimated ~4.9
Solubility in Water	Sparingly soluble; increases with pH[1][9][10]	Sparingly soluble; increases with pH[1][9][10]	Sparingly soluble
Solubility in Organic Solvents	Generally soluble in ethanol, ether, and other common organic solvents.[1][9]	Generally soluble in ethanol, ether, and other common organic solvents.[1][9]	Generally soluble

Note: Experimental data for the pure cis and trans isomers are not readily available in the searched literature. The pKa values are estimated based on the typical pKa of cyclohexanecarboxylic acid and other substituted carboxylic acids. Solubility is described qualitatively based on the general behavior of carboxylic acids.

Experimental Protocols

Detailed experimental protocols for the determination of the key physical properties of **3-methylcyclohexanecarboxylic acid** are outlined below. These are generalized procedures adaptable for this specific compound.

Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. For a mixture of isomers or an impure sample, the melting point is typically lower and occurs over a broader range.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the crystalline sample is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.
- **Heating:** The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination

- **Sample Preparation:** A small volume (a few microliters) of the liquid sample is placed in a small-diameter test tube (e.g., a Durham tube).
- **Capillary Inversion:** A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- **Heating:** The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., oil bath).
- **Observation:** As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

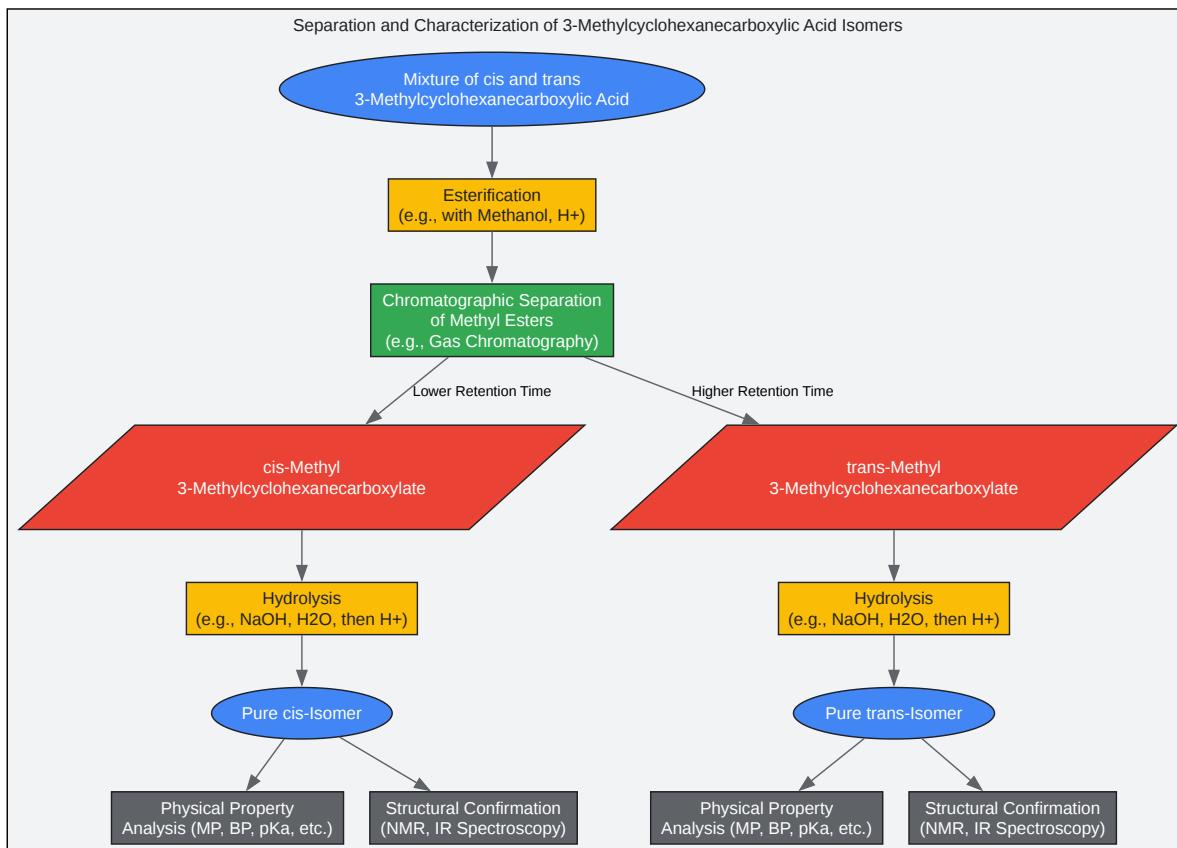
Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. It is the pH at which the acid is 50% dissociated in an aqueous solution.

Methodology: Potentiometric Titration

- Solution Preparation: A known concentration of the **3-methylcyclohexanecarboxylic acid** isomer is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like ethanol to ensure solubility.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Determination of Aqueous Solubility


Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology: Shake-Flask Method

- Equilibration: An excess amount of the **3-methylcyclohexanecarboxylic acid** isomer is added to a known volume of water in a sealed flask.
- Shaking: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
- Quantification: The concentration of the dissolved acid in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by titration with a standardized base.

Isomer Separation and Characterization Workflow

The separation of the cis and trans isomers of **3-methylcyclohexanecarboxylic acid** is a critical step for obtaining pure samples for individual analysis. The following diagram illustrates a logical workflow for this process.

[Click to download full resolution via product page](#)**Workflow for Isomer Separation and Analysis.**

This workflow begins with the esterification of the carboxylic acid mixture, as the resulting methyl esters are often more volatile and amenable to separation by gas chromatography. Following separation, the individual esters are hydrolyzed back to their corresponding carboxylic acids to yield the pure cis and trans isomers for subsequent physical property analysis and structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 114490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1S,3S)-3-Methyl-cyclohexanecarboxylic acid | C8H14O2 | CID 86308884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-3-Methyl-cyclohexanecarboxylic acid | C8H14O2 | CID 12610637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 3-Methylcyclohexanecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084040#3-methylcyclohexanecarboxylic-acid-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com